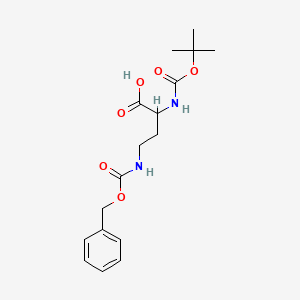

4-Cbz-amino-2-Boc-amino-butyric acid

Description

BenchChem offers high-quality 4-Cbz-amino-2-Boc-amino-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cbz-amino-2-Boc-amino-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILDIIAZNITTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 4-Cbz-amino-2-Boc-amino-butyric Acid in Peptidomimetic Design

Executive Summary

In the landscape of non-proteinogenic amino acids, 4-Cbz-amino-2-Boc-amino-butyric acid (commonly abbreviated as Boc-Dab(Z)-OH ) occupies a critical niche. It serves as a protected derivative of L-2,4-diaminobutyric acid (Dab) , a lower homolog of Ornithine and Lysine.

The strategic value of this molecule lies in its orthogonal protection scheme : the acid-labile Boc group on the

Structural Anatomy & Physicochemical Profile

To effectively utilize Boc-Dab(Z)-OH, one must first understand its stereochemical and regiochemical architecture. The molecule features a four-carbon butyric acid backbone with amino functionalities at the 2-position (

Chemical Identity

-

IUPAC Name: (2S)-4-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

-

Common Name: Boc-Dab(Z)-OH

-

Molecular Formula:

[1][2] -

Molecular Weight: 352.38 g/mol (Free Acid)[1]

-

CAS Number: 16947-89-0 (often supplied as DCHA salt for stability)

Structural Visualization

The following diagram illustrates the regioselectivity of the protecting groups. Note the differential stability of the Carbocylic Acid Ester (Boc) versus the Carboxybenzyl (Cbz) moiety.

Physicochemical Properties Table

| Property | Value / Description | Context |

| Physical State | White Crystalline Powder | Usually DCHA salt |

| Solubility | DCM, DMF, MeOH | Soluble in organic solvents used in coupling |

| Melting Point | 85–90 °C | Indicates purity; sharp MP preferred |

| Chirality | L-Isomer (S-configuration) | Essential for bioactivity in peptidomimetics |

| Storage | 2–8 °C, Desiccated | Hygroscopic; moisture sensitive |

Synthetic Routes & Manufacturing[4]

The synthesis of Boc-Dab(Z)-OH is a classic example of "Green Chemistry" evolution. Historically, it involved the degradation of Glutamine using bromine. Modern protocols utilize hypervalent iodine reagents to effect a Hofmann Rearrangement , converting the side-chain amide of Glutamine into the amine of Dab.

The Hofmann Rearrangement Protocol

This route is preferred for its high enantiomeric purity retention.

Reagents:

-

Starting Material: Boc-Gln-OH (Boc-Glutamine)

-

Oxidant: PIDA (Phenyliodine diacetate) or IBD (Iodobenzene diacetate)

-

Solvent: Ethyl Acetate / Water / Acetonitrile

-

Protection: Benzyl chloroformate (Cbz-Cl)

Workflow Logic:

-

Boc-Gln-OH is treated with PIDA. The primary amide on the side chain undergoes rearrangement to an isocyanate intermediate.

-

Hydrolysis of the isocyanate yields the primary amine (Boc-Dab-OH ).

-

The free

-amine is selectively protected with Cbz-Cl under Schotten-Baumann conditions (controlled pH) to yield Boc-Dab(Z)-OH .

Orthogonality & Chemoselectivity[5]

The defining feature of Boc-Dab(Z)-OH is its orthogonality . Understanding which reagent removes which group is critical to preventing failed syntheses.

The Orthogonal Matrix

| Protecting Group | Position | Labile To (Removal Condition) | Stable To (Survival Condition) |

| Boc | TFA (Trifluoroacetic acid), HCl/Dioxane | Hydrogenolysis, Base (Piperidine), Fluoride | |

| Cbz (Z) | TFA (mostly stable), Base, Mild Acid |

Application Logic

-

Boc-SPPS: You remove the

-Boc group with TFA to extend the peptide chain. The side-chain Cbz remains intact, protecting the -

Solution Phase: You can selectively remove the Boc group to couple the N-terminus, OR you can use Hydrogenolysis to remove the Cbz group if you wish to modify the side chain (e.g., attaching a fluorophore) while keeping the backbone protected.

Experimental Protocols

Protocol A: Selective -Deprotection (Boc Removal)

Use this protocol during chain elongation.

-

Dissolution: Dissolve the protected peptide (containing Boc-Dab(Z)) in a minimal volume of Dichloromethane (DCM).

-

Acidolysis: Add an equal volume of Trifluoroacetic Acid (TFA) .

-

Scavengers: If the peptide contains Trp or Met, add 2.5% Triisopropylsilane (TIS) or water to scavenge tert-butyl cations.

-

-

Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC or HPLC.[3]

-

Workup: Evaporate TFA under reduced pressure. Precipitate the peptide salt using cold Diethyl Ether.

-

Result:

-Dab(Z)-... (The side chain Cbz remains).

Protocol B: Global Deprotection (Cbz Removal via Hydrogenolysis)

Use this protocol for solution phase final deprotection.

-

Catalyst: Suspend 10% Pd/C (Palladium on Carbon) in Methanol or Ethanol (approx. 10% by weight of the peptide).

-

Substrate: Add the Cbz-protected peptide dissolved in the solvent.

-

Hydrogenation: Sparge with Hydrogen gas (

) balloon or use a Parr shaker at 30 psi. -

Duration: Stir for 2–12 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric; keep wet.

-

Result: Free amine on the side chain.[4]

Therapeutic Relevance & Applications[5][6][8]

Polymyxin & Antibiotic Development

Polymyxins (e.g., Colistin) are "last-resort" antibiotics effective against Gram-negative bacteria. They are cyclic lipopeptides rich in Dab residues.

-

Role of Boc-Dab(Z)-OH: It is the standard building block for synthesizing Polymyxin analogs. The Cbz group protects the side chain amines during the linear synthesis and cyclization steps, only being removed in the final HF cleavage step.

Peptidomimetics & Turn Inducers

Dab has a shorter side chain (2 carbons) compared to Lysine (4 carbons).

-

Effect: Incorporating Dab reduces the conformational freedom of the peptide side chain. This is used to force peptides into specific secondary structures (turns or helices) to improve binding affinity to receptors.

References

-

Waki, M., & Kitajima, Y. (1980). Synthesis of Boc-Dab(Z)-OH and its application to peptide synthesis. Journal of the Chemical Society of Japan.

-

Loudon, G. M., et al. (1984). Conversion of aliphatic amides into amines with [I,I-bis(trifluoroacetoxy)iodo]benzene. 1. Scope of the reaction. Journal of Organic Chemistry. (Seminal work on PIDA Hofmann rearrangement).

-

Vaara, M. (2019). Polymyxin Derivatives that Lack the Fatty Acid Tail. Patents and clinical trials utilizing Dab-based scaffolds.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on orthogonality).

Sources

A Technical Guide to Nα-Boc-Nγ-Z-L-2,4-Diaminobutyric Acid: A Cornerstone for Complex Peptide Synthesis

Abstract

Nα-Boc-Nγ-Z-L-2,4-diaminobutyric acid, commonly referred to as Boc-Dab(Z)-OH, is a non-proteinogenic amino acid derivative of paramount importance in modern peptide chemistry and drug development. Its unique architecture, featuring two distinct and orthogonally removable protecting groups, provides chemists with precise control over synthetic pathways. This guide offers an in-depth exploration of Boc-Dab(Z)-OH, detailing its physicochemical properties, synthesis, quality control, and strategic applications. We will elucidate the causality behind its utility, focusing on the principle of orthogonal protection which enables the selective modification of peptide side chains for the construction of branched peptides, cyclic analogues, and complex bioconjugates. This document serves as a comprehensive resource for researchers and professionals engaged in the design and synthesis of advanced peptide-based therapeutics and diagnostics.

Introduction: The Strategic Importance of Protected Diamino Acids

In the landscape of peptide synthesis, the ability to introduce specific functionalities beyond the canonical 20 amino acids is a critical driver of innovation. L-2,4-diaminobutyric acid (Dab) is a homologue of lysine, featuring a side chain with a primary amine.[1][2] This additional amine provides a versatile chemical handle for a variety of modifications. However, to be useful in a controlled, stepwise synthesis, both the α-amine (on the peptide backbone) and the γ-amine (on the side chain) must be temporarily masked with protecting groups.[3]

Boc-Dab(Z)-OH is engineered for this precise purpose. It employs two of the most well-established protecting groups in peptide chemistry:

-

Nα-Boc (tert-Butoxycarbonyl): This group shields the alpha-amine, which will participate in peptide bond formation. The Boc group is characterized by its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for its removal to elongate the peptide chain.

-

Nγ-Z (Benzyloxycarbonyl or Cbz): This group protects the side-chain amine. The Z group is stable to the acidic conditions used to remove Boc but is readily cleaved under reductive conditions, typically catalytic hydrogenation (e.g., H₂ over Palladium).

This difference in chemical stability is the foundation of the orthogonal protection strategy .[4] It allows a researcher to selectively deprotect one amine while leaving the other intact, opening a gateway to complex molecular architectures that would otherwise be inaccessible.

Physicochemical Properties and Specifications

Accurate characterization of starting materials is a prerequisite for reproducible and successful synthesis. Boc-L-Dab(Z)-OH is typically a white to off-white crystalline powder. While it can exist as a free acid, it is frequently supplied as a more stable dicyclohexylammonium (DCHA) salt, which improves shelf-life and handling.

| Property | Value | Source(s) |

| Full Chemical Name | Nα-(tert-Butoxycarbonyl)-Nγ-(benzyloxycarbonyl)-L-2,4-diaminobutyric acid | IUPAC |

| Common Synonyms | Boc-L-Dab(Z)-OH, N-Boc-N'-Cbz-L-2,4-diaminobutyric acid | |

| Molecular Formula | C₁₇H₂₄N₂O₆ | [5] |

| Molecular Weight | 352.38 g/mol | [5] |

| CAS Number | 49855-91-6 (for L-isomer free acid) | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | Data for the related Z-L-Dab-OH is 182-190 °C. The DCHA salt of a similar derivative melts at 118-127 °C. The free acid is expected to have a distinct melting point. | [6][7] |

| Optical Rotation | Data for related Z-L-Dab-OH is [α]D²⁰ = -9.0 to -11.5° (c=1 in H₂O). Specific rotation for the title compound should be confirmed on a lot-specific basis. | [6] |

| Solubility | Soluble in organic solvents like methanol, DMF, and DCM. Slightly soluble in water. | |

| Storage Conditions | Store refrigerated (2-8°C) under an inert atmosphere. |

Synthesis and Quality Control

The synthesis of Boc-Dab(Z)-OH can be approached from multiple routes. A common and effective laboratory-scale method involves the modification of a suitably protected glutamine precursor via a Hofmann rearrangement, followed by protection of the newly formed amine.

Diagram 1: Representative Synthetic Pathway

Sources

- 1. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2,4-Diaminobutyric acid (FDB022978) - FooDB [foodb.ca]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. benchchem.com [benchchem.com]

- 5. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

Advanced Synthesis and Orthogonal Protection Strategies for 2,4-Diaminobutyric Acid (DABA) Derivatives

The following is an in-depth technical guide on the synthesis and protection strategies for 2,4-diaminobutyric acid (DABA) derivatives.

Executive Summary

2,4-Diaminobutyric acid (DABA, or Dab) is a non-proteinogenic amino acid structurally homologous to ornithine and lysine. It is a critical pharmacophore in peptide antibiotics (e.g., polymyxins), peptidomimetics, and enzyme inhibitors. Its shortened side chain (two methylene groups) compared to lysine introduces significant synthetic challenges, primarily gamma-lactamization (pyrrolidone formation) and the need for rigorous orthogonal protection .

This guide details the most robust synthetic pathways for protected DABA derivatives (specifically Fmoc-Dab(Boc)-OH and Fmoc-Dab(Mtt)-OH), analyzes the mechanistic failure points in Solid-Phase Peptide Synthesis (SPPS), and provides validated protocols for scale-up.

Strategic Synthetic Pathways

The synthesis of DABA derivatives generally proceeds via two main logic gates: Degradation of Glutamine (Hofmann Rearrangement) or Transformation of Aspartic Acid/Homoserine .[1] The former is preferred for industrial scalability and stereochemical retention.

Route A: The Hypervalent Iodine Hofmann Rearrangement (Primary Route)

Traditional Hofmann rearrangements utilized bromine and strong bases, which often degraded Fmoc/Z protecting groups. The modern "Gold Standard" utilizes hypervalent iodine reagents—specifically (Diacetoxyiodo)benzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA) .

Mechanism:

-

Oxidation: PIDA oxidizes the glutamine side-chain amide to an N-iodonium intermediate.

-

Rearrangement: The intermediate rearranges to an isocyanate (-N=C=O) with retention of configuration at the alpha-carbon.

-

Hydrolysis: The isocyanate is trapped by water to form a carbamic acid, which decarboxylates to yield the primary amine (DABA).

Critical Consideration: The "Solubility Paradox"

Direct conversion of Fmoc-Gln-OH is often hampered by its poor solubility in the aqueous/organic mixtures required for PIDA activity.

-

The Workaround: Use Z-Gln-OH or Boc-Gln-OH for the rearrangement, followed by a protection group swap.

-

The Direct Method (Optimization): Recent process improvements use a solvent system of Acetonitrile/Ethyl Acetate/Water (2:2:1) to solubilize Fmoc-Gln-OH, allowing direct conversion to Fmoc-Dab-OH.

Route B: The Homoserine/Aspartic Acid Pathway

This route involves the conversion of the side chain carboxyl of Asp (or hydroxyl of Homoserine) into an amine.

-

From Homoserine: Protection

Mitsunobu reaction (Phthalimide) -

From Aspartic Acid: Curtius rearrangement of the beta-carboxyl. (Requires careful differentiation of alpha- and beta-carboxyls).

Visualization of Synthetic Logic[3]

Diagram 1: Hofmann Rearrangement Mechanism (PIDA Mediated)

Caption: Mechanistic flow of PIDA-mediated Hofmann rearrangement converting Glutamine to Diaminobutyric Acid.

Validated Experimental Protocol

Target: Synthesis of Fmoc-Dab(Boc)-OH (Scale: 10-50g)

Step 1: Hofmann Rearrangement (Z-Route for Reliability)

Note: This protocol uses Z-Gln-OH to avoid Fmoc instability in unoptimized aqueous conditions.

-

Setup: Suspend Z-Gln-OH (1.0 eq) in Ethyl Acetate/Acetonitrile/Water (2:2:1 v/v).

-

Reagent Addition: Add PIDA (1.1 eq) in one portion at 0°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours. The solution will become clear as the isocyanate forms and hydrolyzes.

-

Workup: Concentrate in vacuo to remove organics. The residual aqueous phase contains Z-Dab-OH and iodobenzene.[3] Wash with diethyl ether (3x) to remove iodobenzene.

-

Result: Aqueous solution of crude Z-Dab-OH.

Step 2: Boc Protection & Hydrogenolysis

-

Boc Protection: To the aqueous Z-Dab-OH, add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq) and adjust pH to 8.0 with Na2CO3. Stir overnight.

-

Isolation: Acidify to pH 3, extract with EtOAc, dry, and crystallize to yield Z-Dab(Boc)-OH .

-

Hydrogenolysis: Dissolve in MeOH, add 10% Pd/C, and stir under H2 atmosphere (balloon) for 4 hours. Filter catalyst. Yields H-Dab(Boc)-OH .[3][4]

Step 3: Fmoc Introduction[7][8]

-

Fmoc-OSu: Dissolve H-Dab(Boc)-OH in Water/Dioxane (1:1). Add NaHCO3 (2.0 eq). Add Fmoc-OSu (1.1 eq) dropwise.

-

Purification: Acidify, extract with EtOAc. Recrystallize from EtOAc/Hexane.

-

Final Specs: Purity >98% (HPLC), White powder.

Orthogonal Protection & Side Reactions in SPPS

The choice of the

Protection Strategy Matrix

| Strategy | Removal Conditions | Application | ||

| Standard | Fmoc | Boc | 95% TFA | Standard linear peptides |

| Branching | Fmoc | Mtt | 1% TFA / DCM | Side-chain conjugation, labeling |

| Cyclization | Fmoc | Alloc | Pd(PPh3)4 / PhSiH3 | Lactam bridges, "Head-to-Tail" |

| Hydrazine | Fmoc | Dde | 2% Hydrazine | Orthogonal to acid/allyl |

The "Lactamization" Trap

A major failure mode in SPPS involving DABA is the intramolecular cyclization of the activated amino acid to form a pyrrolidone (lactam), terminating the chain.

Scenario: During the activation of Fmoc-Dab(Mtt)-OH , the

-

Risk Factor: High base concentration (DIEA) and slow coupling rates.

-

Observation: Low coupling efficiency, deletion sequences.

Diagram 2: Lactamization Pathway

Caption: Intramolecular cyclization of activated DABA derivatives leading to chain termination.

Troubleshooting Protocol: Preventing Lactamization

To couple Fmoc-Dab(Mtt)-OH or Fmoc-Dab(Alloc)-OH without cyclization:

-

Avoid Pre-activation: Do not mix the amino acid and coupling reagent in the absence of the resin.

-

Reagent Choice: Use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or DIC/Oxyma . These reagents minimize the lifetime of the highly reactive O-acylisourea intermediate.

-

Base Control: Minimize the amount of tertiary base (DIEA/NMM). If using DIC/Oxyma, base may be omitted or kept to 0.1 eq.

References

-

Zhang, L. et al. (2004). Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. PubMed. [Link]

- Waki, M. et al. (1981). Peptide synthesis using the Fmoc group. Chemical Reviews.

-

Aletras, A. et al. (1995). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. International Journal of Peptide and Protein Research.[5] [Link]

- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

Sources

Methodological & Application

Application Note: Strategic Incorporation of Boc-Dab(Z)-OH into Cyclic Peptides

Abstract & Strategic Overview

The incorporation of 2,4-diaminobutyric acid (Dab) into cyclic peptides represents a critical strategy in peptidomimetic drug design. By reducing the side-chain length by two methylene units compared to Lysine, Dab introduces tighter conformational constraints, often enhancing receptor selectivity and metabolic stability.

Boc-Dab(Z)-OH (4-Cbz-amino-2-Boc-amino-butyric acid) is a specialized building block designed for Boc-chemistry Solid Phase Peptide Synthesis (SPPS) and Solution Phase Synthesis . Its utility stems from the unique orthogonality—or lack thereof, depending on the cleavage method—between the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z/Cbz) groups.[1]

This guide details two distinct "Expert Pathways" for utilizing this derivative:

-

Pathway A (High-Throughput): Boc-SPPS followed by global deprotection and Head-to-Tail cyclization.

-

Pathway B (Precision Engineering): Solution-phase synthesis utilizing catalytic hydrogenolysis for selective Side-Chain-to-Tail cyclization.

Chemical Logic & Orthogonality

Understanding the deprotection mechanics is prerequisite to experimental design.

| Protecting Group | Lability (Removal Condition) | Stability | Role in Boc-Dab(Z)-OH |

| Acid (TFA, HCl) | Bases, Hydrogenolysis | Protects N-terminus during chain elongation. | |

| Strong Acid (HF, TFMSA) or Hydrogenolysis (H | TFA (mild acid), Bases | Protects side-chain amine during TFA deprotection cycles. |

The "Diketopiperazine & Pyrrolidone" Risk

Dab derivatives are prone to intramolecular cyclization. If the

Visualization: Decision Matrix & Workflow

The following diagram illustrates the selection logic between the two primary pathways.

Figure 1: Strategic workflow for Boc-Dab(Z)-OH. Pathway A utilizes HF for global deprotection, while Pathway B exploits the unique sensitivity of the Z group to hydrogenation.

Pathway A: Boc-SPPS & Head-to-Tail Cyclization

Objective: Synthesize a backbone-cyclic peptide containing a cationic (free amine) Dab residue.

Resin Selection & Loading

-

Resin: PAM Resin (for C-terminal acids) or MBHA Resin (for C-terminal amides).

-

Rationale: These resins are stable to TFA (Boc removal) but cleaved by HF.

Solid Phase Protocol

-

Coupling: Use HBTU/DIEA or DIC/HOBt .

-

Note: Boc-Dab(Z)-OH couples with standard kinetics.

-

-

Deprotection Cycles:

-

Reagent: 50% TFA in DCM (with 0.5% indole if Trp is present).

-

Mechanism: Removes N-terminal Boc.[2] The side-chain Z group is stable here.

-

-

Final Cleavage (The Critical Step):

-

Reagent: Anhydrous Hydrogen Fluoride (HF) with anisole/p-cresol scavengers (9:1 ratio).

-

Conditions: 0°C for 60 minutes.

-

Result: HF removes the peptide from the resin and simultaneously removes the Z protection from the Dab side chain.

-

Safety: HF is extremely hazardous. Use a specialized Teflon vacuum line.

-

Alternative: TFMSA (Trifluoromethanesulfonic acid) can be used if HF facilities are unavailable, though yields may vary.

-

Macrolactamization (Cyclization)

The linear precursor now has a free N-terminus, a free C-terminus, and a free Dab side chain. To favor Head-to-Tail cyclization over oligomerization:

-

Dilution: Dissolve peptide in DMF/DCM to a concentration of

M (pseudo-high dilution). -

Reagents: HATU (1.1 eq) and HOAt (1.1 eq) with DIEA (3 eq).

-

Why HATU? Fast kinetics reduce the risk of racemization and dimerization.

-

-

pH Control: Maintain pH 8–9 (check with wet pH paper).

-

Reaction Time: 1–4 hours. Monitor by HPLC.

Pathway B: Solution Phase & Side-Chain Cyclization

Objective: Synthesize a peptide cyclized via the Dab side chain (Lactam Bridge).

This method leverages the true orthogonality of Boc and Z in solution.

Linear Assembly (Solution Phase)

Assemble the peptide backbone using standard solution-phase Boc chemistry (EDC/HOBt couplings).

-

C-Terminus: Protected as a Methyl or Benzyl ester.

-

Dab Position: Incorporated as Boc-Dab(Z)-OH.

Selective Deprotection (The "Expert" Move)

To cyclize via the Dab side chain, we must expose the

Protocol: Catalytic Hydrogenolysis

-

Solvent: Methanol (MeOH) or DMF (if solubility is poor).

-

Catalyst: 10% Pd/C (10% w/w of peptide).

-

Atmosphere: H

gas (balloon pressure). -

Duration: 2–16 hours.

-

Result: The Z group is removed (yielding H

N-Dab), while the Boc group remains intact. Benzyl esters (if used at C-term) are also removed, exposing the acid.

Cyclization[8]

-

Activation: React the exposed C-terminal acid with the exposed Dab side-chain amine.

-

Reagent: PyBOP or DPPA (Diphenylphosphoryl azide) are often preferred for this specific steric arrangement.

-

Final Step: Remove the N-terminal Boc with TFA/DCM to yield the final constrained peptide.

Analytical Validation & Troubleshooting

Data Summary Table: Common Issues

| Issue | Observation (LC-MS) | Root Cause | Corrective Action |

| Dimerization | Mass = 2x Target | Concentration too high during cyclization. | Increase dilution to |

| Pyrrolidone | Mass = Target - 18 (H | Dab | Ensure Z group is removed only when cyclization is intended. Avoid basic conditions if Z is absent. |

| Incomplete Z Removal | Mass = Target + 134 | HF cleavage inefficient or Hydrogenolysis failed. | HF: Ensure dry conditions. H |

Characterization

-

HPLC: Run a gradient of 5-65% Acetonitrile in Water (0.1% TFA). Cyclic peptides typically elute later than their linear precursors due to the loss of charged termini and increased hydrophobicity.

-

NMR: Look for the disappearance of the Z-group aromatic protons (7.3 ppm) and the distinct shift of the Dab

-protons upon cyclization.

References

- Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

BenchChem. (2025).[1][5][7] A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.[5]Link

-

Parenty, A., et al. (2013). "General synthesis of head-to-tail cyclic peptides." Chemical Reviews, 113(1), 661-701.

-

Sigma-Aldrich. (2024). Boc-Dap(Z)-OH Product Specification and Reactivity Guide.Link

-

White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry, 3, 509–524.

Disclaimer: This protocol involves the use of hazardous chemicals, including Hydrofluoric Acid (HF) and Trifluoroacetic Acid (TFA). All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solution phase synthesis techniques for Boc-Dab(Z)-OH peptides

Application Note: Solution Phase Synthesis Techniques for Boc-Dab(Z)-OH Peptides

Executive Summary

The incorporation of L-2,4-diaminobutyric acid (Dab) into peptide sequences is a critical strategy in the development of cyclic antibiotics (e.g., Polymyxins) and peptidomimetics. However, Dab presents unique synthetic challenges compared to its homologues (Ornithine and Lysine), primarily due to its high propensity for intramolecular

This guide details the solution-phase synthesis techniques for peptides containing Boc-Dab(Z)-OH (

Strategic Considerations: The Boc/Z Orthogonality

In solution-phase synthesis, the choice of Boc-Dab(Z)-OH is deliberate. Unlike Fmoc chemistry, which relies on base-labile deprotection (piperidine) that can trigger premature lactamization in activated Dab species, the Boc/Z strategy offers a "safety lock":

- -Protection (Boc): Acid-labile (removed by TFA/HCl).

-

-Protection (Z/Cbz): Acid-stable (survives TFA) and Base-stable. Removed only by Hydrogenolysis (

Key Advantage: This orthogonality ensures the reactive

Module 1: Synthesis of the Building Block (Boc-Dab(Z)-OH)

While commercially available, high-purity Boc-Dab(Z)-OH is often expensive. In-house synthesis from abundant Boc-Gln-OH via the Hofmann Rearrangement is a cost-effective, scalable technique.

Mechanism of Action

The transformation utilizes a hypervalent iodine reagent, Iodosobenzene diacetate (PIDA/IBD) , to convert the primary amide of Glutamine into an isocyanate intermediate, which hydrolyzes to the primary amine (Dab).

Protocol: Hofmann Rearrangement & Protection

Reagents:

-

Boc-Gln-OH (1.0 equiv)

-

Iodosobenzene diacetate (PIDA) (1.1 equiv)

-

Benzyl chloroformate (Z-Cl) (1.2 equiv)

-

Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Water

Step-by-Step Methodology:

-

Rearrangement:

-

Suspend Boc-Gln-OH (10 mmol) in a mixture of EtOAc/MeCN/H2O (2:2:1 v/v/v).

-

Cool to 0°C. Add PIDA (11 mmol) in one portion.

-

Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 4 hours. The solution will become clear as the isocyanate forms and hydrolyzes.

-

Checkpoint: Monitor by TLC/LC-MS for disappearance of Boc-Gln-OH. The intermediate is Boc-Dab-OH .

-

-

In-Situ Z-Protection (Schotten-Baumann Conditions):

-

Cool the reaction mixture containing crude Boc-Dab-OH to 0°C.

-

Adjust pH to ~9.0 using 1M NaOH or Na2CO3.

-

Dropwise add Z-Cl (12 mmol) while maintaining pH 8–9 with base.

-

Stir vigorously for 3 hours at RT.

-

-

Workup:

-

Wash the aqueous phase with diethyl ether (removes iodobenzene byproduct).

-

Acidify the aqueous phase to pH 2–3 with 1M HCl (Product precipitates or oils out).

-

Extract into EtOAc (3x).[1] Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from EtOAc/Hexane.

-

Yield Expectation: 75–85% overall.

Visual Workflow: Monomer Synthesis

Figure 1: Chemo-enzymatic pathway for converting Glutamine to protected Dab via Hypervalent Iodine chemistry.

Module 2: Solution Phase Peptide Coupling

Coupling Boc-Dab(Z)-OH requires activation of the carboxyl group.[2] The choice of coupling reagent is pivotal to avoid racemization and optimize yield.

Recommended Coupling System: EDC/HOBt

While HATU is powerful, the EDC/HOBt (Carbodiimide/Benzotriazole) system is preferred for solution-phase synthesis of Dab peptides because:

-

Byproduct Removal: Urea byproducts are water-soluble (using EDC) or easily removed.

-

Racemization Control: HOBt suppresses oxazolone formation.

-

Cost-Efficiency: Scalable for gram-to-kilogram synthesis.

Coupling Protocol

Reaction: Boc-Dab(Z)-OH + H-AA-OR (Amine Component) -> Boc-Dab(Z)-AA-OR

-

Activation:

-

Coupling:

-

Add the amine component (H-AA-OR) (1.0 equiv).

-

Add N-Methylmorpholine (NMM) or DIPEA (2.5 equiv) dropwise to adjust pH to ~8.

-

CRITICAL: Do not exceed pH 8. Excess base can trigger slow racemization.

-

Stir at RT for 4–12 hours.

-

-

Workup (Standard Acid/Base Wash):

-

Dilute with EtOAc.

-

Wash seq: 5% KHSO4 (removes amines/EDC), Water, 5% NaHCO3 (removes acids/HOBt), Brine.

-

Dry and concentrate.[5]

-

Module 3: Preventing Lactamization (The "Danger Zone")

The formation of the

Risk Scenario: If you attempt to remove the Z-group (H2/Pd) before the C-terminal ester is hydrolyzed or amidated, the free amine will attack the ester, ejecting the alcohol and closing the ring.

Rule of Thumb: Keep the

Lactamization Pathway & Avoidance

Figure 2: The kinetic trap of lactamization. The

Quantitative Data Summary

Table 1: Solvent & Reagent Compatibility for Boc-Dab(Z)-OH Synthesis

| Parameter | Recommended Condition | Avoid / Risk | Reason |

| Activation | EDC/HOBt or IBCF (Mixed Anhydride) | Carbodiimide without HOBt | High risk of |

| Base | NMM (N-methylmorpholine) or DIPEA | Triethylamine (TEA) | TEA can cause racemization; NMM is milder. |

| Solvent | DMF, DCM, EtOAc | Methanol (during coupling) | Methanol competes with amine nucleophiles (methanolysis). |

| Deprotection ( | TFA/DCM (1:1) or 4M HCl/Dioxane | H2SO4 | Sulfonation risks; HCl/Dioxane precipitates the salt cleanly. |

| Deprotection ( | H2 (Pd/C) or HBr/AcOH | Piperidine | Piperidine is for Fmoc; HBr is harsh but effective for Z. |

References

-

Hofmann Rearrangement for Dab Synthesis

- Waki, M., Kitajima, Y., & Izumiya, N. (1981). Synthesis of peptide derivatives containing -diaminobutyric acid. Synthesis, 1981(04), 266-268.

- Application Note: Validates the IBD/PIDA route for converting Glutamine to Dab deriv

-

Lactamization Side Reactions

-

Pandeya, S. N., & Thakkar, D. (2005). Side reactions in peptide synthesis. Journal of Scientific and Industrial Research, 64, 96-108.[6]

- Application Note: Detailed mechanism of -lactam form

-

-

Solution Phase Coupling Reagents

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Application Note: Comparative efficiency of EDC vs.

-

Orthogonal Protection Strategies

Sources

- 1. jgtps.com [jgtps.com]

- 2. bachem.com [bachem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. peptide.com [peptide.com]

- 6. MARC View [opac.mut.ac.ke]

- 7. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 8. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. delivertherapeutics.com [delivertherapeutics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Selective Hydrogenolysis of the Cbz Group on 4-Cbz-amino-2-Boc-amino-butyric Acid

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Orthogonal Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates, the judicious selection and sequential removal of protecting groups is paramount. The carbobenzyloxy (Cbz or Z) and tert-butyloxycarbonyl (Boc) groups are two of the most ubiquitous amine protecting groups, each offering a distinct profile of stability and lability. The Cbz group, renowned for its stability under a variety of conditions, is most cleanly and efficiently cleaved by palladium-catalyzed hydrogenolysis.[1][2][3] This method is favored for its mild reaction conditions and the generation of volatile byproducts—toluene and carbon dioxide—which simplifies downstream purification.[1][2][3]

A key strategic advantage in complex syntheses is the concept of orthogonality, wherein one protecting group can be removed under conditions that leave another intact.[4] The Cbz and Boc groups form a classic orthogonal pair; Cbz is labile to hydrogenolysis, while the Boc group is stable under these conditions but readily cleaved by acid.[4][5] This application note provides a detailed protocol for the selective hydrogenolysis of the Cbz group from 4-Cbz-amino-2-Boc-amino-butyric acid, a bifunctional building block, to yield 4-amino-2-Boc-amino-butyric acid. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and offer insights gleaned from practical experience to ensure a robust and reproducible outcome.

Mechanistic Rationale: The Role of Palladium in C-O Bond Cleavage

The deprotection of a Cbz group via hydrogenolysis is a catalytic reduction process.[6] The reaction is heterogeneous, occurring on the surface of the palladium catalyst. The generally accepted mechanism proceeds through the following key steps:

-

Adsorption: Both the hydrogen gas (or hydrogen donor) and the Cbz-protected substrate adsorb onto the active sites of the palladium catalyst.

-

Oxidative Addition: The palladium catalyst facilitates the cleavage of the benzylic C-O bond of the carbamate.

-

Intermediate Formation: This cleavage results in the formation of toluene and an unstable carbamic acid intermediate.[3]

-

Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates to yield the desired free amine and carbon dioxide.[3]

The Boc group remains intact because it lacks the benzylic C-O bond that is susceptible to hydrogenolysis under these conditions.

Caption: Mechanism of Cbz hydrogenolysis.

Experimental Protocols

Two robust protocols are presented below. Protocol 1 utilizes hydrogen gas, the classic reagent for this transformation. Protocol 2 employs catalytic transfer hydrogenation with ammonium formate as a hydrogen donor, which can be more convenient for laboratories not equipped for handling hydrogen gas under pressure.[1][7]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas

This protocol is the most common and often provides the cleanest reaction profile.[2]

Materials:

-

4-Cbz-amino-2-Boc-amino-butyric acid

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous grade

-

Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

-

Celite® 545

-

Round-bottom flask or Parr shaker vessel

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel or Celite® plug in a pipette)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve the 4-Cbz-amino-2-Boc-amino-butyric acid (1.0 eq) in methanol (approximately 0.1 M concentration).

-

Inerting the Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (10% w/w of the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere when possible.[8]

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For a laboratory scale reaction, a hydrogen-filled balloon is often sufficient for atmospheric pressure hydrogenation.[1] For larger scales or more challenging substrates, a Parr shaker apparatus can be used at elevated pressures (e.g., 50 psi).[1][9]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reactions are typically complete within 2-16 hours.[2]

-

Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][2] Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Safety Note: The used catalyst on the Celite® pad can be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water immediately after use.[8]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-Boc-amino-butyric acid. The product is often of sufficient purity for use in the next step, but can be further purified by crystallization or chromatography if necessary.

Caption: Experimental workflow for hydrogenation.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method avoids the need for specialized hydrogenation equipment and handling of hydrogen gas cylinders, making it a safer and more accessible alternative.[7]

Materials:

-

4-Cbz-amino-2-Boc-amino-butyric acid

-

10% Palladium on carbon (Pd/C), 50% wet

-

Ammonium formate (HCO₂NH₄)

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous grade

-

Celite® 545

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Reaction Setup: Dissolve the 4-Cbz-amino-2-Boc-amino-butyric acid (1.0 eq) in methanol (approximately 0.1 M concentration) in a round-bottom flask.

-

Reagent Addition: To the stirred solution, add 10% Pd/C (10% w/w of the substrate) followed by ammonium formate (3-5 equivalents).[1] The addition of ammonium formate may be exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than those using hydrogen gas and may be complete in 1-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with methanol.

-

Catalyst Removal: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate salts. If so, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data Summary and Comparison

The choice of protocol can be guided by available equipment, safety considerations, and desired reaction time. The following table summarizes key parameters for both methods.

| Parameter | Protocol 1: Catalytic Hydrogenation (H₂) | Protocol 2: Catalytic Transfer Hydrogenation (HCO₂NH₄) |

| Hydrogen Source | Hydrogen Gas (1 atm - 50 psi) | Ammonium Formate (3-5 eq) |

| Catalyst Loading | 5-20% (w/w) 10% Pd/C is typical[1] | 5-20% (w/w) 10% Pd/C is typical[1] |

| Solvent | Methanol, Ethanol, Ethyl Acetate[1][10] | Methanol, Ethanol[1][10] |

| Temperature | Room Temperature | Room Temperature |

| Typical Reaction Time | 2-16 hours | 1-4 hours |

| Safety Considerations | Requires handling of flammable H₂ gas[8][9] | Avoids H₂ gas; ammonium formate is a mild irritant |

| Work-up Complexity | Simple filtration and concentration | May require an aqueous wash to remove salts |

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and their remedies, grounded in practical experience.

-

Slow or Incomplete Reaction:

-

Cause: Poor catalyst activity or poisoning.[6] Sulfur-containing impurities are a common culprit.[10]

-

Solution: Use a fresh batch of catalyst. Increase the catalyst loading (e.g., to 20% w/w). If catalyst poisoning is suspected, pretreat the starting material with a scavenger or consider an alternative deprotection method. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for challenging substrates.[11]

-

Cause: Poor substrate solubility.[12]

-

Solution: Try a different solvent system, such as a mixture of methanol and THF, or gently warm the reaction (e.g., to 40 °C). Ensure vigorous stirring to maintain a good suspension of the catalyst.[11]

-

-

Side Product Formation:

-

Cause: Over-reduction of other functional groups. While the Boc group is stable, other reducible groups like alkenes, alkynes, or nitro groups may be affected.

-

Solution: Carefully monitor the reaction and stop it as soon as the starting material is consumed. For highly sensitive substrates, catalytic transfer hydrogenation can sometimes offer better selectivity.[13]

-

-

Product Inhibition:

-

Cause: The newly formed free amine can coordinate to the palladium catalyst, slowing the reaction.[12]

-

Solution: The addition of a small amount of a weak acid, such as acetic acid, to the reaction mixture can protonate the product amine, preventing its coordination to the catalyst and improving reaction rates.[11]

-

Conclusion: A Foundational Transformation for Advanced Synthesis

The selective hydrogenolysis of the Cbz group in the presence of a Boc group is a cornerstone transformation in modern organic synthesis. The protocols detailed herein provide a reliable and reproducible framework for achieving this selective deprotection on 4-Cbz-amino-2-Boc-amino-butyric acid. By understanding the underlying mechanism and anticipating potential challenges, researchers can confidently execute this critical step, paving the way for the efficient construction of complex molecules for research and drug development. Always prioritize safety, especially when working with hydrogen gas and pyrophoric catalysts, by adhering to established laboratory safety procedures.[8][9][14][15][16]

References

- Bieg, T., & Szeja, W. (1985).

-

Khlebnikov, V. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Retrieved from [Link]

- Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2016). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 7(1), 44–47.

-

University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

-

Nanjing HjChem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

- Cacchi, S., & Fabrizi, G. (2017). Pd/C Catalysis under Microwave Dielectric Heating.

- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(9), 5665–5674.

- Alcaide, B., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Green Chemistry, 17(2), 808–812.

-

Organic Chemistry Portal. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved from [Link]

- Anwer, M. K., & Spatola, A. F. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490.

-

Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Unspecified. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

-

University of Pittsburgh. (2012). Guidelines for Conducting Hydrogenation Reactions. Retrieved from [Link]

-

Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]

-

Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. researchgate.net [researchgate.net]

- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 14. njhjchem.com [njhjchem.com]

- 15. environmentclearance.nic.in [environmentclearance.nic.in]

- 16. chem.wisc.edu [chem.wisc.edu]

Application Notes and Protocols for the Efficient Coupling of Sterically Hindered Boc-Amino Acids

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The formation of amide bonds is the cornerstone of peptide synthesis. While routine couplings are often straightforward, the incorporation of sterically hindered amino acids presents a significant synthetic hurdle.[1][2] Amino acids with bulky side chains, such as α,α-disubstituted (e.g., Aib), β-branched (e.g., Val, Ile), and N-methylated residues, can dramatically impede the approach of the activated carboxyl group and the incoming amine.[1][2][3] This steric clash leads to sluggish reaction kinetics, incomplete couplings, low yields, and an increased propensity for racemization at the activated chiral center.[1][2][4]

For researchers in drug development and peptide chemistry, overcoming these challenges is paramount to accessing novel peptide architectures with unique conformational properties and biological activities. The selection of a potent and appropriate coupling reagent is the most critical factor in ensuring the successful synthesis of these "difficult" peptides.[2] This guide provides a detailed analysis of the most effective coupling reagents for sterically hindered Boc-amino acids, complete with mechanistic insights, comparative data, and field-proven protocols.

Comparative Analysis of Premier Coupling Reagents

Modern peptide synthesis has moved beyond simple carbodiimides to more sophisticated onium salt-based reagents that offer higher reactivity and better suppression of side reactions.[5] These are broadly classified into aminium/uronium salts and phosphonium salts.

Aminium/Uronium Salt-Based Reagents: HATU and COMU

Uronium-type reagents are among the most powerful activators for sterically demanding couplings.[1][4][6]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is widely regarded as a premier coupling reagent due to its high efficiency and ability to suppress racemization.[1][6][7] Its efficacy stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction.[1]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent, COMU offers several advantages.[8][9][10] It is based on an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which makes it a non-explosive and less allergenic alternative to benzotriazole-based reagents like HATU.[10][11] The morpholino group enhances its solubility and stability.[8][10] COMU's byproducts are water-soluble, simplifying purification, especially in solution-phase synthesis.[10]

Key Consideration: A potential side reaction with uronium reagents is the guanidinylation of the N-terminal amine if the coupling reagent is used in excess or if pre-activation is prolonged before the amine is introduced.[1]

Phosphonium Salt-Based Reagents: PyAOP and PyBOP

Phosphonium salts are another class of highly effective coupling reagents that are particularly advantageous because they do not cause guanidinylation side reactions.[12]

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is the phosphonium analogue of HATU, also leveraging the reactivity of the HOAt leaving group.[12][13] It is exceptionally effective for sterically demanding couplings and is often considered superior to its HOBt-based counterpart, PyBOP, especially for hindered systems.[11][12]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): While still a powerful reagent, PyBOP, which forms a less reactive OBt ester, is generally considered less efficient than PyAOP or HATU for the most challenging couplings. However, it remains a reliable choice for moderately hindered residues.

Carbodiimides with Additives: The Classic Approach

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are foundational reagents in peptide synthesis.[14][15][16] On their own, they are prone to causing racemization and forming unreactive N-acylurea byproducts.[14] However, their performance is dramatically enhanced by the use of nucleophilic additives.

-

DCC/DMAP (4-Dimethylaminopyridine): The addition of a catalytic amount of DMAP significantly accelerates DCC-mediated couplings, including esterifications.[17][18] DMAP acts as a highly effective acyl transfer catalyst.[19] This combination is particularly useful in solution-phase synthesis for hindered systems.

-

DIC/HOBt (1-Hydroxybenzotriazole): The use of HOBt as an additive minimizes racemization by rapidly converting the reactive O-acylisourea intermediate into a more stable HOBt-active ester, which is less prone to side reactions.[14][20]

Data Summary: Reagent Performance Comparison

| Reagent | Class | Key Advantages | Potential Disadvantages | Racemization Risk |

| HATU | Aminium/Uronium | High reactivity, fast kinetics, excellent for hindered couplings.[1][6][7] | Potential for guanidinylation[1]; benzotriazole core is explosive. | Low[1] |

| COMU | Aminium/Uronium | High reactivity, enhanced solubility, non-explosive, water-soluble byproducts.[8][9][10] | Potential for guanidinylation. | Low[9] |

| PyAOP | Phosphonium | High reactivity, no guanidinylation, excellent for hindered couplings.[12][13] | Solutions in DMF have moderate stability. | Low[13] |

| DCC/DMAP | Carbodiimide | Cost-effective, potent activation via DMAP catalysis.[17][19] | Insoluble DCU byproduct[14][16]; high risk of racemization without additives. | Moderate to High |

| DIC/HOBt | Carbodiimide | Soluble diisopropylurea byproduct, effective racemization suppression with HOBt.[4][14] | Slower kinetics than onium salts for very hindered couplings. | Low to Moderate |

Mechanistic Pathways

Understanding the mechanism of action is key to optimizing reaction conditions and troubleshooting suboptimal results.

Mechanism of Uronium/Phosphonium Reagents (HATU/PyAOP)

The general mechanism involves the formation of a highly reactive acyl-uronium/phosphonium species, which is then converted to an active ester that readily acylates the amine.

Caption: Generalized mechanism for HATU/PyAOP mediated coupling.

Experimental Protocols

The following protocols are designed as robust starting points for challenging couplings. Optimization of stoichiometry, temperature, and reaction time may be necessary for particularly difficult sequences.

Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is optimized for coupling a sterically hindered Boc-amino acid onto a resin-bound amine.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-protected sterically hindered amino acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the standard Boc deprotection protocol (e.g., using Trifluoroacetic acid (TFA) in Dichloromethane (DCM)) to expose the free amine. Wash the resin thoroughly with DMF (3 x 1 min).

-

Activation Solution Preparation (Pre-activation):

-

In a separate vessel, dissolve the Boc-amino acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.

-

Add DIPEA (6.0 eq.) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.[21]

-

-

Coupling Reaction:

-

Monitoring and Work-up:

-

Perform a Kaiser test to monitor the reaction for the presence of free primary amines. If the test is positive after the initial coupling time, a second coupling may be necessary.

-

Once the reaction is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Dry the resin under vacuum.

-

Workflow for SPPS Coupling

Caption: Standard workflow for HATU-mediated solid-phase peptide synthesis.

Protocol 2: COMU-Mediated Coupling in Solution-Phase

This protocol is suitable for fragment condensation or coupling in solution where byproduct removal is critical.

Materials:

-

Boc-protected sterically hindered amino acid (or peptide fragment)

-

Amine component (amino acid ester or peptide fragment)

-

COMU

-

DIPEA or 2,4,6-Collidine

-

Anhydrous DMF or Acetonitrile (ACN)

Procedure:

-

Reactant Preparation:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-amino acid (1.0 eq.) and the amine component (1.0 eq., use 1.2 eq. if it is a hydrochloride salt) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Coupling Reaction:

-

Aqueous Work-up:

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude peptide by flash column chromatography on silica gel.

-

Trustworthiness and Self-Validation

-

Reaction Monitoring: For all protocols, consistent monitoring via TLC (for solution-phase) or Kaiser test (for SPPS) is crucial to validate the completion of the coupling step before proceeding.[23]

-

Characterization: The final purified peptide should be characterized by HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight. For chiral amino acids, chiral HPLC or NMR analysis may be required to confirm the absence of epimerization.

-

Base Selection: The choice and quality of the base are critical. For racemization-prone couplings, a weaker, non-nucleophilic base like 2,4,6-collidine is recommended over DIPEA.[24]

Conclusion

The successful incorporation of sterically hindered Boc-amino acids is an achievable goal with the appropriate selection of modern coupling reagents and optimized protocols. For maximum efficiency and minimal side reactions, onium salt-based reagents such as HATU , COMU , and PyAOP are the recommended first-line choices. While HATU and PyAOP offer exceptional reactivity, COMU presents a safer and more soluble alternative with easier work-up procedures. By understanding the underlying mechanisms and adhering to robust, well-monitored protocols, researchers can confidently synthesize complex peptides, paving the way for new discoveries in science and medicine.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.

- BenchChem Technical Support Team. (2025). The Core Mechanism of COMU: An In-depth Technical Guide for Researchers. Benchchem.

- ChemicalBook. (2023). The process of COMU coupling reaction. ChemicalBook.

- BenchChem Technical Support Team. (2025).

- Spencer, J., et al. Comparative Study of Methods to Couple Hindered Peptides. PubMed.

- N/A. The Uronium/Guanidinium Peptide Coupling Reagents. N/A.

- BOC Sciences. BOC-amino acids. BOC Sciences.

- N/A. The Role of PyAOP in Synthesizing Difficult Peptides. N/A.

- N/A. 3.7 Phosphonium Salts. N/A.

- BenchChem Technical Support Team. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.

- MilliporeSigma. Peptide Coupling Reagents Guide. MilliporeSigma.

- Albericio, F., & El-Faham, A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.

- El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.

-

N/A. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

- N/A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec.

- Organic Synthesis. Acid-Amine Coupling using DCC. Organic Synthesis.

-

El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science. [Link]

- Abu-Rabeah, K., Marks, R., & Albericio, F. Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal.

- Reddit. (2024).

- BenchChem Technical Support Team. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.

- N/A. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

-

Frérot, E., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron. [Link]

- N/A. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. N/A.

- N/A.

- N/A. Technical Support Information Bulletin 1199 - PyAOP Coupling. N/A.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids. Benchchem.

- Aapptec Peptides. Coupling Reagents. Aapptec.

-

Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. nbinno.com [nbinno.com]

- 14. peptide.com [peptide.com]

- 15. file.globalso.com [file.globalso.com]

- 16. peptide.com [peptide.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

- 23. peptide.com [peptide.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Manual Solid-Phase Synthesis Protocol Using Boc-Dab(Z)-OH

Executive Summary

This application note details the manual solid-phase peptide synthesis (SPPS) protocol for incorporating Boc-Dab(Z)-OH (N-alpha-t-Butoxycarbonyl-N-gamma-benzyloxycarbonyl-L-2,4-diaminobutyric acid).

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid and a lower homologue of Lysine.[1] It is frequently employed in peptidomimetics to alter side-chain length, hydrophobicity, and proteolytic stability.[1] The Boc/Z (Benzyl) orthogonal protection strategy is the gold standard for this residue. The

Target Audience: Synthetic chemists and drug discovery researchers utilizing Boc chemistry for peptide therapeutics.[1][2]

Material Specifications & Properties

Before initiating synthesis, verify the physicochemical properties of the starting material to ensure quality.

| Property | Specification |

| Chemical Name | Boc-L-Dab(Z)-OH |

| Synonyms | Boc-L-2,4-diaminobutyric acid(Z)-OH |

| CAS Number | 10113-29-8 (Generic/L-isomer) |

| Molecular Formula | |

| Molecular Weight | 352.38 g/mol |

| Solubility | Soluble in DMF, DCM, Methanol |

| Purity Requirement | > 98% (HPLC) |

| Storage | +2°C to +8°C, Desiccated |

Strategic Overview: The Boc/Z Orthogonality

In this protocol, we utilize the differential acid lability of the protecting groups:

-

Boc (Alpha-amine): Acid-labile.[1][3] Removed by 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1][4][5]

-

Z (Gamma-amine): Acid-stable (to TFA).[1] Removed by strong acids (HF or TFMSA) or catalytic hydrogenation.[1]

Critical Insight - Lactamization Prevention:

Dab residues are highly prone to intramolecular lactamization (forming a 5-membered pyrrolidone ring) if the

Workflow Visualization

Figure 1: Standard manual Boc-SPPS cycle optimized for Boc-Dab(Z)-OH incorporation.

Manual Synthesis Protocol

Safety Note: Perform all steps in a fume hood. TFA is corrosive.[1] DCM and DMF are toxic.[1]

Phase A: Resin Preparation[1][6]

-

Selection: Use MBHA (4-methylbenzhydrylamine) resin for C-terminal amides or Merrifield (chloromethyl) resin for C-terminal acids.[1]

-

Swelling: Place resin in a manual synthesis vessel (glass with fritted disc). Add DCM (10 mL/g resin) and agitate with nitrogen bubbling for 30 minutes. Drain.

Phase B: The Coupling Cycle (Step-by-Step)

Perform this cycle for the attachment of Boc-Dab(Z)-OH.

1. Boc Deprotection

-

Pre-wash: Add 50% TFA in DCM .[4][5] Shake for 1 minute. Drain.

-

Reaction: Add fresh 50% TFA in DCM . Agitate for 20 minutes .

-

Rationale: This removes the N-terminal Boc group from the previous amino acid on the resin. The Z-group on the side chains of previously coupled Dab residues (if any) remains intact.[1]

2. Washing

-

Wash with DCM (3 x 1 min).[1]

-

Note: Thorough washing is critical to remove excess TFA, which can consume the base in the next step.

3. Neutralization

-

Add 10% DIEA (Diisopropylethylamine) in DMF . Agitate for 1 minute. Drain.

-

Repeat once (1 min).

-

Wash: Wash with DMF (3 x 1 min) to remove excess base.[1]

4. Activation and Coupling

-

Calculations: Use 3.0 equivalents (relative to resin substitution) of Boc-Dab(Z)-OH.

-

Activation Cocktail:

-

Coupling: Transfer the activated solution to the resin vessel.

-

Time: Agitate under nitrogen for 60–90 minutes .

5. Monitoring (Validation)

-

Perform the Kaiser Test (Ninhydrin).[1]

Final Cleavage Protocol (TFMSA Method)

While HF (Hydrogen Fluoride) is the industrial standard for Boc/Z cleavage, it requires specialized Teflon vacuum lines.[1] For manual synthesis in standard labs, the TFMSA (Trifluoromethanesulfonic Acid) method is a validated, safer alternative that effectively removes the Z-group and cleaves the peptide from the resin.

Reagents:

-

EDT (1,2-Ethanedithiol) (Scavenger for Trp/Met/Cys)[1]

Procedure:

-

Dry Resin: Ensure the final peptidyl-resin is washed with MeOH and dried under vacuum.

-

Pre-Cool: Place the reaction flask in an ice bath (0°C).

-

Cocktail Preparation (Standard):

-

Reaction: Stir at 0°C for 60 minutes, then at Room Temperature for 60-90 minutes.

-

Note: The strong acidity cleaves the Benzyl ester linkage (resin) and the Z-carbamate (side chain).[1]

-

-

Precipitation:

-

Filter the resin to remove solid support. Collect filtrate.

-

Add filtrate dropwise into cold Diethyl Ether (-20°C).

-

Centrifuge to pellet the crude peptide. Wash pellet 3x with cold ether.[1]

-

Troubleshooting & Critical Insights

| Issue | Probable Cause | Solution |

| Low Yield | Aggregation of hydrophobic Z-groups | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temp to 40°C during coupling. |

| Incomplete Z-Removal | Old TFMSA or insufficient time | Ensure TFMSA is fresh. Extend cleavage time to 3 hours if Z-removal is incomplete (monitor by HPLC). |

| Lactam Formation | Base treatment after Z-removal | Never expose the deprotected Dab side chain to basic conditions. Keep Z on until the final acid cleavage. |

Mechanism of Z-Removal (Acidolysis)[1]

Figure 2: Acidolytic cleavage mechanism of the Z-group using TFMSA.[1]

References

-

Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

-

Schnölzer, M., et al. (1992).[1] In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.[1] Link[1]

-

Bachem. (n.d.). Boc-Dab(Z)-OH Product Datasheet. Link (Search: Boc-Dab(Z)-OH)[1]

-

Tam, J. P., et al. (1986).[1] Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251.[1] Link[1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Cleavage Protocols for Boc-Dab(Z)-OH Peptides

Topic: Cleavage cocktails for peptides containing Boc-Dab(Z)-OH Content Type: Detailed Application Note & Protocol Guide Audience: Senior Peptide Chemists and Drug Development Scientists

Abstract

The incorporation of Boc-Dab(Z)-OH (N-α-t-Butyloxycarbonyl-N-γ-benzyloxycarbonyl-L-2,4-diaminobutyric acid) into solid-phase peptide synthesis (SPPS) presents a specific chemoselective challenge: the orthogonal stability of the Z (Cbz) side-chain protection relative to the N-terminal Boc group. While the Boc group is labile to Trifluoroacetic Acid (TFA), the Z group requires strong acidolysis (HF or TFMSA) for removal.[1][2] This Application Note provides validated "cocktail" formulations for the cleavage and full deprotection of Dab-containing peptides, specifically addressing the mitigation of benzyl cation alkylation and the prevention of pyrrolidone (lactam) formation.

Chemical Context & Mechanistic Challenges[3]

The Dab(Z) Architecture

Diaminobutyric acid (Dab) is a lower homolog of Lysine and Ornithine. Its shorter side chain (2 carbons) induces significant conformational constraints but also increases the risk of intramolecular side reactions. In Boc-SPPS, the Z group serves as a "permanent" side-chain protector, stable to the repetitive TFA cycles used to remove the N-terminal Boc group.[3]

The Cleavage Conflict

To retrieve the final peptide, the chemist must cleave the resin linkage (typically MBHA or PAM) and remove the Z group simultaneously.

-

The Reagent: This requires Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) .

-

The Byproduct: Removal of the Z group generates benzyl cations (

). -

The Risk: Without an optimized scavenger cocktail, these carbocations will alkylate nucleophilic residues (Trp, Tyr, Met, Cys), permanently modifying the peptide.

The Lactamization Risk

Dab is prone to forming a 5-membered lactam (2-pyrrolidone) ring. While the Z-protection prevents this during chain assembly, the risk re-emerges post-cleavage if the peptide is exposed to basic conditions while the C-terminus is activated. However, in standard acidolysis, the primary risk is incomplete deprotection of the Z group or alkylation of the newly freed

Decision Matrix: Selecting the Cleavage Strategy

Before mixing reagents, determine the cleavage route based on laboratory capabilities and peptide composition.

Figure 1: Decision tree for selecting the appropriate cleavage methodology for Boc-Dab(Z) peptides.

Validated Cleavage Protocols

Method A: The TFMSA "Benchtop" Cocktail

Best for labs without HF lines. Uses Trifluoromethanesulfonic acid (TFMSA) as a strong acid alternative.[4]

Safety Warning: TFMSA is extremely corrosive and hygroscopic. Perform all steps in a fume hood.

The Cocktail Formulation (Per 100 mg Resin)

| Component | Volume/Amount | Role |

| TFA (Trifluoroacetic Acid) | 200 µL | Solvent / Primary Acid |

| TFMSA | 20 µL | Strong Acid (Removes Z & Cleaves Resin) |

| Thioanisole | 20 µL | Critical: Scavenges Benzyl Cations from Z group |

| EDT (Ethanedithiol) | 10 µL | Scavenges t-butyl cations; Protects Met/Cys |

| m-Cresol | 10 µL | Scavenger for Tyr/Trp |

Step-by-Step Protocol:

-

Preparation: Wash the peptide-resin (100 mg) with DCM and dry thoroughly under vacuum.

-

Scavenger Addition: In a round-bottom flask, add the dry resin, Thioanisole, EDT, and m-Cresol.

-

TFA Solvation: Add the TFA. Stir for 5–10 minutes to swell the resin.

-

Acid Activation (Cooling is Critical):

-

Reaction:

-

Stir at 0°C for 15 minutes.

-

Allow to warm to room temperature and stir for 90–120 minutes . (Note: Z groups are stubborn; 2 hours is recommended).

-

-

Termination: Precipitate the peptide by adding cold Diethyl Ether (10 mL) directly to the flask.

-

Isolation: Filter the precipitate, wash 3x with cold ether to remove scavengers, and dissolve the peptide in 10% Acetic Acid for lyophilization.

Method B: The "Low-High" HF Procedure

Best for peptides containing Methionine (Met), Tryptophan (Trp), or Cysteine (Cys). The "Low" step removes the Z-group benzyl cations via an

Phase 1: Low HF (Pre-treatment)[6]

-

Cocktail: HF (2.5 mL) + Dimethyl Sulfide (DMS, 6.5 mL) + p-Cresol (1.0 mL).

-

Conditions: 0°C for 2 hours.

-

Mechanism: This mixture is not acidic enough to cleave the resin (MBHA) but is acidic enough to remove the Z group. The high concentration of DMS forces the reaction to proceed via an

mechanism, trapping the benzyl group immediately rather than generating a free carbocation. -

Workup: Evaporate HF and DMS under vacuum. Wash resin with DCM/Ether.

Phase 2: High HF (Cleavage)

-

Cocktail: HF (9 mL) + p-Cresol (1 mL).

-

Conditions: 0°C for 1 hour.

-

Mechanism: Cleaves the peptide from the resin and removes any remaining stubborn protections (like Arg(Tos)).[6]

Troubleshooting & Quality Control

Monitoring Dab Lactamization

If you observe a mass shift of -18 Da (loss of

-

Cause: Often occurs after cleavage if the peptide is lyophilized from a basic solution or if the Z group was removed while the C-terminus was still activated (rare in standard cleavage).

-

Prevention: Always lyophilize from acidic media (0.1% TFA or 10% Acetic Acid).

Incomplete Z Removal

If Mass Spec shows peaks at +134 Da , the Z group (Benzyloxycarbonyl) is still attached.

-

Solution: TFMSA cleavage is sometimes insufficient for sterically hindered Z groups. Extend reaction time to 3 hours or switch to the HF method.